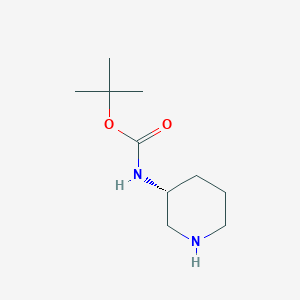

(R)-3-Boc-aminopiperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3R)-piperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOQXNWMYLFAHT-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363796 | |

| Record name | (R)-3-Boc-aminopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309956-78-3 | |

| Record name | (R)-3-Boc-aminopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-3-Aminopiperidine, 3-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-Boc-aminopiperidine (CAS: 309956-78-3)

Introduction: The Strategic Importance of (R)-3-Boc-aminopiperidine in Modern Drug Discovery

This compound, with CAS number 309956-78-3, is a chiral piperidine derivative that has emerged as a cornerstone building block in medicinal chemistry.[1][2][3] Its structure, featuring a piperidine scaffold with a defined stereocenter at the 3-position and a tert-butoxycarbonyl (Boc) protected amine, offers a unique combination of conformational rigidity and synthetic versatility. This guide provides an in-depth analysis of its core properties, synthesis, and applications, designed for researchers, scientists, and drug development professionals.

The piperidine ring is a privileged scaffold in pharmaceutical design, present in numerous approved drugs.[4] The introduction of a chiral center, as in the (R)-enantiomer of 3-aminopiperidine, allows for precise three-dimensional interactions with biological targets, which can significantly enhance pharmacological activity and selectivity.[4] The strategic placement of the Boc protecting group on the exocyclic amine is a critical design feature; it masks the nucleophilicity of the primary amine, allowing for selective functionalization of the piperidine ring's secondary amine. The Boc group's stability under a range of conditions, coupled with its facile removal under mild acidic conditions, makes it an ideal choice for multi-step synthetic campaigns.[5]

This molecule is most notably a key intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, such as Alogliptin and Linagliptin, which are critical therapeutics for the management of type 2 diabetes.[1][3] The precise (R)-stereochemistry is non-negotiable for the optimal binding and efficacy of these drugs.[6] Understanding the technical nuances of this compound is therefore essential for any scientist working in related therapeutic areas.

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of reproducible science. The data presented here are compiled from verified sources to provide a reliable reference for quality control and experimental design.

Core Physicochemical Properties

The physical properties of this compound make it a manageable solid in a laboratory setting, with good solubility in common organic solvents used for synthesis.

| Property | Value | Source(s) |

| CAS Number | 309956-78-3 | [1] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |

| Molecular Weight | 200.28 g/mol | [1] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 116-125 °C | [1] |

| Boiling Point | 304.8 ± 31.0 °C (Predicted) | [1] |

| Density | 1.02 ± 0.1 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in methanol and ethanol | [1] |

| Optical Rotation | [α]²²/D +3.2° (c = 0.5 in DMF) |

Spectroscopic Data for Structural Verification

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. Below is a summary and interpretation of its characteristic spectral data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides a detailed map of the proton environment in the molecule. The following assignments are based on data reported in DMSO-d₆ at 300 MHz.[4]

-

δ ~3.41 (s, br, 2H): Broad singlet corresponding to the two protons of the secondary amine (N-H) on the piperidine ring.

-

δ ~3.05 (m, 1H), ~2.90 (m, 1H): Multiplets representing the axial and equatorial protons on the carbon adjacent to the ring nitrogen (C2 or C6).

-

δ ~2.58-2.35 (m, 2H): Multiplets for the other C2/C6 protons.

-

δ ~1.92 (m, 1H), ~1.75 (m, 1H): Multiplets for the protons on the C4 and C5 positions of the piperidine ring.

-

δ 1.58 (s, 9H): A sharp, characteristic singlet integrating to nine protons, representing the methyl groups of the tert-butoxycarbonyl (Boc) protecting group.

-

δ ~1.50-1.40 (m, 2H): Multiplets corresponding to the remaining protons on the piperidine ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum confirms the carbon framework of the molecule.

-

δ ~155.7 ppm: Carbonyl carbon of the Boc group (CO-OtBu).

-

δ ~80.4 ppm: Quaternary carbon of the Boc group (C(CH₃)₃).

-

δ ~55.7 ppm: Methylene carbons of the piperidine ring adjacent to the nitrogen (CH₂N).

-

δ ~52.7 ppm: Methine carbon of the piperidine ring bearing the Boc-amino group (CH-NHBoc).

-

δ ~28.3 ppm: Methyl carbons of the Boc group (C(CH₃)₃).

Infrared (IR) Spectroscopy: The IR spectrum is invaluable for identifying key functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |

| ~3300-3400 | N-H Stretch | Indicates the presence of the secondary amine in the piperidine ring and the N-H of the carbamate. |

| ~2850-2950 | C-H Stretch | Aliphatic C-H bonds from the piperidine ring and Boc group.[7] |

| ~1650-1690 | C=O Stretch | Strong absorption characteristic of the carbonyl group in the Boc carbamate.[8] |

| ~1100-1200 | C-N Stretch | Stretching vibration of the carbon-nitrogen bonds.[8] |

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns. Under electron impact (EI) conditions, a common fragmentation pathway for aminopiperidines involves alpha-cleavage adjacent to the ring nitrogen, leading to a base peak.

-

Molecular Ion (M⁺): m/z = 200.28

-

Key Fragments: A prominent peak is often observed at m/z 83, resulting from fragmentation of the piperidine ring.[9] Loss of the Boc group is also a characteristic fragmentation pathway.

Synthesis of this compound: A Tale of Two Strategies

The synthesis of this chiral intermediate is a critical process, with several established routes. The choice of strategy often depends on factors like scale, cost of starting materials, and desired enantiomeric purity. Here, we detail two field-proven, distinct methodologies: one relying on chiral resolution and a Curtius/Hofmann-type rearrangement, and another utilizing catalytic hydrogenation.

Strategy 1: Chiral Resolution and Hofmann Degradation

This classical approach builds the chiral center early through resolution and then constructs the amine functionality. It is a robust method suitable for large-scale production.[2]

Caption: Synthesis via Catalytic Transfer Hydrogenation.

Detailed Experimental Protocol:

-

Rationale for Catalytic Transfer Hydrogenation (CTH): CTH is a powerful technique for N-debenzylation. [10]Instead of using pressurized hydrogen gas, a hydrogen donor molecule—in this case, ammonium formate—decomposes on the catalyst surface to provide the active hydrogen species. [11][12]This method is often faster and operationally safer than traditional hydrogenation. Palladium on carbon (10% Pd/C) is the catalyst of choice due to its high activity and selectivity for cleaving the benzylic C-N bond. [13]Methanol is an excellent solvent as it readily dissolves the substrate and the ammonium formate, and facilitates the reaction on the catalyst surface. [5]The reaction is typically run at reflux to ensure a sufficient rate of hydrogen transfer.

-

Procedure:

-

To a stirred suspension of (R)-tert-butyl 1-benzylpiperidin-3-ylcarbamate and 10% Pd-C in dry methanol, anhydrous ammonium formate is added in a single portion under a nitrogen atmosphere. [11] 2. The reaction mixture is stirred at reflux temperature, and the progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is cooled, and the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to afford the crude product.

-

Purification is typically achieved by crystallization or column chromatography to yield pure this compound.

-

Applications in Drug Development: A Gateway to Chiral Pharmaceuticals

The primary application of this compound is as a chiral building block for the synthesis of complex Active Pharmaceutical Ingredients (APIs). Its bifunctional nature (a nucleophilic secondary amine on the ring and a protected primary amine) allows for its sequential and controlled incorporation into larger molecular frameworks.

Caption: General Drug Discovery Workflow Using the Topic Compound.

The logical workflow involves first reacting the more nucleophilic secondary amine of the piperidine ring. For example, in the synthesis of DPP-IV inhibitors, this amine is often reacted with a heterocyclic electrophile. Following this coupling, the Boc group is removed under acidic conditions (e.g., using trifluoroacetic acid or HCl in an organic solvent) to unmask the primary amine. This newly liberated amine is then available for a subsequent reaction, such as amide bond formation, to complete the synthesis of the target drug molecule. The defined stereochemistry of the starting material is transferred directly to the final product, ensuring the desired biological activity.

Quality Control and Purity Analysis

For use in pharmaceutical synthesis, the purity of this compound is paramount. A robust analytical quality control system must be in place to quantify not only the chemical purity but, most importantly, the enantiomeric purity.

-

Chemical Purity (Assay): This is typically determined by High-Performance Liquid Chromatography (HPLC) with UV detection or by Gas Chromatography (GC) with a Flame Ionization Detector (FID). Purity levels should typically exceed 98%.

-

Enantiomeric Purity (Enantiomeric Excess, ee): The most critical quality attribute is the level of the undesired (S)-enantiomer. Standard reversed-phase HPLC cannot separate enantiomers. Therefore, chiral HPLC is the method of choice.

-

Methodology: The analysis often requires derivatization of the amine with a chiral resolving agent or, more commonly, the use of a chiral stationary phase (CSP) column (e.g., a polysaccharide-based column). [6]The two enantiomers will exhibit different retention times, allowing for their separation and quantification. An enantiomeric excess of >99% is typically required for pharmaceutical applications. [4]* Residual Solvents: GC-Headspace analysis is used to quantify any residual organic solvents from the synthesis and purification process.

-

-

Structural Confirmation: As detailed previously, a combination of ¹H NMR, ¹³C NMR, IR, and MS should be used to confirm the structure of each batch.

Safety and Handling

This compound is classified as an irritant. It is known to cause skin irritation and serious eye damage, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid formation of dust and aerosols. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a chemical intermediate; it is a key enabler of modern pharmaceutical innovation. Its well-defined stereochemistry and versatile protecting group strategy provide medicinal chemists with a reliable tool to construct complex and potent therapeutic agents. A thorough understanding of its properties, synthesis, and analysis, as outlined in this guide, is essential for leveraging its full potential in the laboratory and accelerating the drug development pipeline. The continued application of this and similar chiral building blocks will undoubtedly pave the way for the next generation of stereochemically pure and highly effective medicines.

References

- Rhodium.ws. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate.

- PubChem. 3-(Boc-amino)piperidine.

- Google Patents. CN105699582A - HPLC detection method of 3-aminopiperidine isomer.

- Master Organic Chemistry. The Hofmann and Curtius Rearrangements. (2017-09-19).

- Scholars@Duke. Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2.

- Erowid. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate.

- Wikipedia. Hofmann rearrangement.

- MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- Chemistry Steps. Hofmann Rearrangement.

- NROChemistry. Hofmann Rearrangement: Mechanism & Examples.

- Indian Journal of Chemistry. Ammonium formate catalytic transfer hydrogenation:A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis.

- Google Patents. CN105130879A - Preparation method of this compound.

- CDC Stacks. Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest.

- NIH. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020-10-23).

- Specac Ltd. Interpreting Infrared Spectra.

- University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ResearchGate.

- MDPI. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing.

- Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. (2020-05-30).

Sources

- 1. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

- 2. CN105130879A - Preparation method of this compound - Google Patents [patents.google.com]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. 3-(Boc-amino)piperidine | C10H20N2O2 | CID 4233041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [erowid.org]

- 11. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

- 12. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

(R)-3-Boc-aminopiperidine molecular weight and formula

An In-Depth Technical Guide to (R)-3-Boc-aminopiperidine: Synthesis, Characterization, and Applications

Introduction

This compound, identified by CAS Number 309956-78-3, is a chiral synthetic building block of significant importance in modern medicinal chemistry and pharmaceutical development.[1][2] Its structure, featuring a piperidine ring with a protected amine at the stereospecific (R)-3 position, provides a versatile scaffold for constructing complex molecular architectures.[2] The tert-butoxycarbonyl (Boc) protecting group offers robust stability during multi-step syntheses while allowing for mild and selective deprotection, a critical feature for preserving sensitive functionalities elsewhere in a molecule.[2]

This compound's primary value lies in its role as a key intermediate for the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors, a class of drugs instrumental in the management of type 2 diabetes.[1][3][4] The precise (R)-enantiomeric configuration is often crucial for the optimal binding affinity and biological activity of the final active pharmaceutical ingredient (API), making enantiomerically pure this compound a highly sought-after precursor.[2] This guide provides a detailed overview of its chemical properties, synthesis methodologies, analytical characterization, and core applications for professionals in research and drug development.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in synthesis and analysis. The key identifiers and physicochemical data are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [5][6][7] |

| Molecular Weight | 200.28 g/mol | [5][6][7] |

| CAS Number | 309956-78-3 | [3][6] |

| IUPAC Name | tert-butyl N-[(3R)-piperidin-3-yl]carbamate | [5] |

| Synonyms | (R)-3-tert-Butoxycarbonylaminopiperidine, tert-Butyl (R)-piperidin-3-ylcarbamate | [6] |

| Appearance | White solid | [7] |

| Melting Point | 116-121 °C | |

| Optical Activity | [α]22/D +3.2°, c = 0.5 in DMF | |

| SMILES String | CC(C)(C)OC(=O)N[C@@H]1CCCNC1 |

Synthesis Methodologies

The enantioselective synthesis of this compound is a critical process, and several routes have been developed to achieve high chemical and chiral purity. These methods often start from readily available chiral precursors or employ chiral resolution techniques.

Synthetic Route Overview: Multi-step Synthesis from N-Cbz-3-piperidinecarboxylic acid

One documented pathway involves a multi-step sequence starting from N-Cbz-3-piperidinecarboxylic acid.[8] This method leverages classical organic chemistry reactions to build the desired stereocenter and introduce the necessary functional groups. The key stages are:

-

Chiral Resolution: The racemic starting material is resolved using a chiral amine, such as (R)-phenylethylamine, to isolate the desired (R)-enantiomer of the carboxylic acid.[8]

-

Amide Formation: The carboxylic acid is converted to a primary amide via an acid-amide condensation reaction with ammonia.[8]

-

Hofmann Degradation: The amide undergoes a Hofmann degradation reaction, which rearranges the amide to a primary amine with the loss of one carbon atom, yielding the 3-aminopiperidine core.[8]

-

Boc Protection: The newly formed primary amine is protected with di-tert-butyl dicarbonate (Boc₂O) to install the Boc group.[8]

-

Deprotection (Cbz Removal): The final step involves the hydrogenolytic removal of the carbobenzyloxy (Cbz) group from the piperidine nitrogen, yielding the target molecule.[8]

Detailed Experimental Protocol: Hydrogenolytic Deprotection

This protocol details the final deprotection step, a common method for removing benzyl-type protecting groups like Cbz or benzyl (Bn) to yield the final product. This example is adapted from a procedure for removing a benzyl group at the piperidine nitrogen.[4][7]

Objective: To prepare this compound from its N-benzylated precursor, (R)-tert-butyl 1-benzylpiperidin-3-ylcarbamate.

Materials:

-

(R)-tert-butyl 1-benzylpiperidin-3-ylcarbamate

-

Palladium on carbon (10% Pd/C, 50% wet)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) source

-

Autoclave or hydrogenation reactor

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Reactor Setup: To a suitable autoclave or hydrogenation reactor, add the N-benzylated precursor (e.g., 46.8 g).[7]

-

Catalyst Addition: Add 10% wet palladium on carbon (e.g., 2.3 g) and methanol (e.g., 320 mL).[7] The use of a wet catalyst is a safety measure to prevent ignition of the dry catalyst upon exposure to the solvent and hydrogen.

-

Inerting: Seal the reactor and purge the system with an inert gas, such as nitrogen, 3-4 times to remove all oxygen. Oxygen can poison the catalyst and create an explosive atmosphere with hydrogen.

-

Hydrogenation: Pressurize the reactor with hydrogen to 0.3-0.4 MPa (approximately 3-4 bar or 44-58 psi).[7]

-

Reaction Conditions: Raise the temperature to 35-40 °C and maintain vigorous stirring. The reaction is typically exothermic, and temperature control may be necessary.[7]

-

Monitoring: Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is fully consumed. This typically takes 2-14 hours.[4][7]

-

Work-up: Once the reaction is complete, cool the reactor, vent the hydrogen, and purge again with nitrogen.

-

Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. The catalyst is pyrophoric and should not be allowed to dry. Wash the filter cake with a small amount of methanol.

-

Concentration: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification/Isolation: The crude solid can be further purified by recrystallization. For example, by dissolving in a minimal amount of a solvent like dichloromethane and precipitating with an anti-solvent like petroleum ether, followed by cooling, filtration, and drying to yield the final white solid product.[7]

Analytical Characterization

Ensuring the identity, purity, and enantiomeric excess of this compound is paramount for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed.

Workflow for Quality Control

A typical analytical workflow involves a tiered approach to confirm the quality of a synthesized batch.

Protocol: Purity Determination by HPLC-UV

Because the Boc-protected piperidine lacks a strong chromophore, direct UV detection can be challenging. Derivatization is often employed to enhance detectability.[9][10]

Objective: To determine the chemical purity of a sample by derivatizing it and analyzing via HPLC-UV.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Analytical column (e.g., C18, 150 x 4.6 mm, 5 µm).

Reagents:

-

Sample of this compound

-

Derivatizing agent (e.g., benzoyl chloride).[10]

-

Aprotic solvent (e.g., dichloromethane).

-

Tertiary amine base (e.g., triethylamine).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or a buffer solution.

-

Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA.

Procedure:

-

Sample Derivatization:

-

Accurately weigh and dissolve the sample in dichloromethane.[10]

-

Add a base (e.g., triethylamine) to act as an acid scavenger.

-

Cool the solution (e.g., to 0 °C) and slowly add the derivatizing agent (benzoyl chloride). The benzoyl group attaches to the piperidine nitrogen, introducing a strong UV chromophore.

-

Allow the reaction to complete, then quench with a suitable reagent. Extract the derivatized product, dry the organic layer, and evaporate the solvent.

-

-

Sample Preparation for HPLC: Redissolve the dried, derivatized residue in the mobile phase (e.g., 50:50 ACN:Water) to a known concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of Water (A) and Acetonitrile (B). For example, start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 230 nm or 254 nm, where the benzoyl group absorbs strongly.[9][10]

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the prepared sample. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

Note on Chiral Purity: To determine the enantiomeric excess, a specialized chiral HPLC method is required.[9] This involves using a chiral stationary phase (CSP) column capable of separating the (R)- and (S)-enantiomers, which would otherwise co-elute on a standard achiral column.[9][10]

Applications in Drug Development

The principal application of this compound is as a crucial chiral intermediate in the synthesis of DPP-4 inhibitors.[1][4]

-

Alogliptin and Linagliptin Synthesis: This molecule serves as the foundational piperidine fragment for drugs like Alogliptin and Linagliptin.[2][3][4] In the synthesis of these APIs, the Boc group is removed to reveal the secondary amine on the piperidine ring, which is then coupled with other complex fragments of the final drug molecule.

-

Importance of Stereochemistry: The (R)-configuration at the 3-position is essential for potent inhibition of the DPP-4 enzyme. The amino group's specific spatial orientation allows for critical hydrogen bonding and van der Waals interactions within the enzyme's active site. The use of the incorrect enantiomer ((S)-isomer) would result in a significant loss of biological activity due to improper fit.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for the creation of stereochemically complex and therapeutically important pharmaceuticals. Its value is defined by its specific chirality and the versatility of the Boc protecting group. A thorough understanding of its synthesis, purification, and analytical validation is fundamental for researchers and scientists in the field of drug discovery and process development. The methodologies outlined in this guide provide a framework for the consistent and high-quality production of this vital building block, facilitating the advancement of new therapeutic agents.

References

- Kadyrov, R. (2021). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. Synthesis.

- Pharmaffiliates. (n.d.). (R)-3-(Boc-Amino)piperidine.

- PubChem. (n.d.). (3R)-3-Aminopiperidine, 3-BOC protected.

- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Exploring the Chemical Synthesis Applications of (R)-3-(Boc-Amino)piperidine.

- Google Patents. (2015). CN105130879A - Preparation method of this compound.

- Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.

- Quick Company. (2015). An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine.

- PubChem. (n.d.). (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of (R)-3-(Boc-Amino)piperidine: A Building Block for Innovation.

- PubChem. (n.d.). tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride.

- Chemsrc. (n.d.). (S)-TERT-BUTYL (PIPERIDIN-3-YLMETHYL)CARBAMATE.

- PharmaCompass. (n.d.). tert-butyl (R)-piperidin-3-ylcarbamate.

- PubChem. (n.d.). (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride.

- Google Patents. (2015). CN104034814B - The HPLC analytical approach of 3-amino piperidine.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

- 5. (3R)-3-Aminopiperidine, 3-BOC protected | C10H20N2O2 | CID 1514172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. (R)-3-(Boc-Amino)piperidine | 309956-78-3 [chemicalbook.com]

- 8. CN105130879A - Preparation method of this compound - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

An In-depth Technical Guide to (R)-3-Boc-aminopiperidine: Structure, Stereochemistry, and Synthetic Strategies

Abstract

(R)-3-Boc-aminopiperidine stands as a cornerstone chiral building block in modern pharmaceutical chemistry. Its unique structural architecture, defined by a piperidine scaffold, a stereochemically fixed amine at the C3 position, and a strategically placed tert-butoxycarbonyl (Boc) protecting group, makes it an indispensable intermediate for the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of its molecular structure, the critical role of its stereochemistry, prevalent synthetic methodologies, and its pivotal application in the development of leading therapeutic agents. The causality behind experimental choices and the validation of synthetic protocols are emphasized to provide field-proven insights for professionals in drug discovery and development.

Introduction: The Significance of a Chiral Scaffold

In the landscape of medicinal chemistry, the synthesis of enantiomerically pure compounds is paramount. The biological activity of a drug is often intrinsically linked to its three-dimensional structure, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. This compound, (CAS No: 309956-78-3 ), has emerged as a high-value intermediate precisely because it provides a reliable and stereochemically defined piperidine moiety.[1][2][3][4][5]

This compound is most notably recognized as a key precursor in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of oral hypoglycemic agents used for the management of type 2 diabetes.[6][7] Prominent drugs such as Linagliptin and Alogliptin incorporate the (R)-3-aminopiperidine core, where its specific configuration is crucial for effective binding to the enzyme's active site.[5][6][7][8][9] This guide will dissect the fundamental chemical properties, stereochemical integrity, and synthetic routes that make this compound a molecule of strategic importance.

Molecular Structure and Physicochemical Properties

The structure of this compound is comprised of a saturated six-membered heterocycle (piperidine) functionalized with a Boc-protected amine at the third carbon. The IUPAC name for this compound is tert-butyl N-[(3R)-piperidin-3-yl]carbamate.[10][11]

Core Structure and Functional Groups

-

Piperidine Ring: A secondary amine is inherent to the heterocyclic ring, which can serve as a point for further chemical modification.

-

Boc-Protected Amine: The primary amine at the C3 position is protected as a tert-butyl carbamate. This group is sterically bulky and electronically withdrawing, rendering the nitrogen non-nucleophilic and non-basic under many reaction conditions.[12][13]

-

Chiral Center: The carbon atom at the 3-position (C3) is a stereocenter. The "(R)" designation, according to Cahn-Ingold-Prelog priority rules, defines the specific spatial arrangement of the substituents around this center. This precise stereochemistry is fundamental to the biological efficacy of the final drug molecules.[5][7]

Caption: 2D structure of this compound with the (R) stereocenter indicated.

Physicochemical Data

The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification.

| Property | Value | References |

| IUPAC Name | tert-butyl N-[(3R)-piperidin-3-yl]carbamate | [10][11] |

| Synonyms | (R)-3-tert-Butoxycarbonylaminopiperidine, tert-Butyl (R)-piperidin-3-ylcarbamate | [2][3][4][10] |

| CAS Number | 309956-78-3 | [1][2][3][4] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2][4][8][10] |

| Molecular Weight | 200.28 g/mol | [1][2][3][4][8][10] |

| Appearance | White to off-white solid/powder | [2][8][14] |

| Melting Point | 116 - 125 °C | [2][3][8][14] |

| Boiling Point | 304.8 ± 31.0 °C (Predicted) | [2][8] |

| Solubility | Soluble in methanol, ethanol, and other organic solvents | [2][8][15] |

| Optical Activity | [α]22/D +3.2° (c = 0.5 in DMF) | [2][3] |

The Boc Protecting Group: A Tool for Surgical Precision

The success of a multi-step organic synthesis hinges on the ability to selectively modify one functional group in the presence of others. The tert-butoxycarbonyl (Boc) group is arguably the most common nitrogen-protecting group in non-peptide chemistry for this purpose.[16]

Expertise & Causality: The choice of the Boc group is deliberate. Amines are nucleophilic and basic, making them susceptible to a wide range of unwanted reactions.[12] By converting the amine at the C3 position into a carbamate, its nucleophilicity and basicity are significantly attenuated.[12][13] This protection is crucial as it allows chemists to perform reactions on other parts of a molecule, such as the secondary amine within the piperidine ring, without interference from the C3-amine.

The key advantages of the Boc group are:

-

Robust Stability: It is stable to a wide variety of reaction conditions, including catalytic hydrogenation, organometallic reagents, and most basic conditions.[5]

-

Facile Cleavage: Despite its stability, it can be removed cleanly and efficiently under mild acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent.[13][16][17] The byproducts of this deprotection are volatile (isobutylene and carbon dioxide), simplifying purification.[16]

Caption: General workflow for the protection and deprotection of an amine using a Boc group.

Stereoselective Synthesis: Pathways to Enantiopurity

The industrial viability and scientific utility of this compound depend on efficient and scalable methods for its stereoselective synthesis. Several strategies have been developed, each with distinct advantages.

Asymmetric Synthesis via Biocatalysis (Preferred Method)

Trustworthiness: This modern approach represents a self-validating system, as the high enantioselectivity is governed by the inherent properties of the enzyme. It is often preferred for its efficiency, mild reaction conditions, and green chemistry profile.[6][18]

The key transformation is the asymmetric amination of a prochiral ketone, 1-Boc-3-piperidone, using an (R)-selective ω-transaminase (ω-TA) enzyme.[6][19]

-

Causality: ω-Transaminases catalyze the transfer of an amino group from an amine donor (like isopropylamine) to a ketone acceptor. The enzyme's chiral active site dictates the stereochemical outcome, producing the (R)-amine with very high enantiomeric excess (>99% ee).[6] This method avoids the 50% theoretical yield limit of classical resolution and bypasses the need for harsh reagents.

Synthesis from the Chiral Pool

This strategy leverages naturally occurring, enantiomerically pure starting materials.

-

From D-Ornithine or D-Lysine: These D-amino acids can be converted into the corresponding 3-aminolactams, which are then reduced to form the 3-aminopiperidine ring system.[20]

-

From L-Glutamic Acid: Multi-step synthetic routes can transform this readily available amino acid into the desired chiral piperidine derivative.[9]

Expertise: The advantage here is that the stereochemistry is set from the beginning. However, these routes can be longer and may require more complex functional group manipulations compared to asymmetric catalysis.[21]

Classical Chiral Resolution

This was a more traditional method involving the separation of a racemic mixture.

-

Process: A racemic precursor, such as N-Cbz-3-piperidinecarboxylic acid, is treated with a chiral resolving agent, for example, (R)-phenylethylamine.[1] This forms two diastereomeric salts with different solubilities, allowing the desired diastereomer to be selectively crystallized and separated. Subsequent chemical transformations then yield the final (R)-enantiomer.

Insight: While effective, resolution is inherently inefficient as the maximum theoretical yield for the desired enantiomer is 50%, with the other 50% being the undesired enantiomer that must be discarded or racemized.

Caption: Comparison of major synthetic strategies for producing this compound.

Experimental Protocol: Final Deprotection via Catalytic Hydrogenation

Many synthetic routes yield a doubly-protected intermediate, such as benzyl (R)-3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate. The final step is the selective removal of the benzyl carbamate (Cbz) group from the ring nitrogen to yield the target compound.

Authoritative Grounding: This protocol is based on established and published methodologies for Cbz deprotection.[2][8]

Objective: To prepare this compound from benzyl (R)-3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate.

Materials:

-

Benzyl (R)-3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate (1 equivalent)

-

10% Palladium on Carbon (Pd/C), 50% wet (approx. 5 wt%)

-

Methanol (solvent)

-

Hydrogen (H₂) gas supply

-

Autoclave or hydrogenation vessel

-

Nitrogen (N₂) gas supply

-

Filtration apparatus (e.g., Celite pad)

Step-by-Step Methodology:

-

Vessel Preparation: Charge a suitable autoclave with benzyl (R)-3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate (e.g., 46.8 g) and methanol (e.g., 320 mL).[2]

-

Catalyst Addition: Carefully add the wet 10% Pd/C catalyst (e.g., 2.3 g) to the reaction mixture.

-

Causality: Wet catalyst is used to mitigate the risk of fire, as dry Pd/C can be pyrophoric.

-

-

Inerting: Seal the vessel and purge the system with nitrogen 3-4 times to remove all oxygen.

-

Causality: This is a critical safety step to prevent the formation of an explosive mixture of hydrogen and oxygen.

-

-

Hydrogenation: Pressurize the vessel with hydrogen gas to 0.3-0.4 MPa.[2]

-

Reaction Conditions: Heat the reaction mixture to 35-40 °C and maintain vigorous stirring.[2]

-

Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is fully consumed (typically 2-14 hours).[2][8]

-

Work-up: a. Cool the vessel to room temperature and carefully vent the hydrogen pressure. b. Purge the vessel with nitrogen to remove residual hydrogen. c. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional methanol.

-

Causality: Celite prevents the fine catalyst particles from passing through the filter paper. d. Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The resulting solid can be further purified by recrystallization (e.g., by dissolving in a minimal amount of hot solvent and slowly adding a co-solvent like petroleum ether) to afford pure this compound as a white solid.[14]

Applications in Drug Development: A Case Study of DPP-IV Inhibitors

The primary application driving the demand for this compound is its role as a key intermediate for DPP-IV inhibitors.[6][7][22]

-

Mechanism of Action: DPP-IV is an enzyme that deactivates incretin hormones, which play a major role in glucose homeostasis. By inhibiting DPP-IV, drugs like Alogliptin and Linagliptin increase the levels of active incretins, thereby stimulating insulin release and reducing glucagon secretion in a glucose-dependent manner.

-

The Pharmacophore: The (R)-3-aminopiperidine moiety is the critical component that binds to the S1 subsite of the DPP-IV enzyme. The stereochemistry is non-negotiable; the (S)-enantiomer shows significantly reduced or no activity. The free secondary amine of the piperidine ring is typically used to link to other parts of the drug molecule, while the now-deprotected primary amine at the C3 position forms key interactions within the enzyme's active site. The use of this compound ensures that the chiral center is correctly installed early in the synthesis, leading to an efficient and stereocontrolled manufacturing process.[5][7]

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for the creation of complex, life-saving medicines. Its value is derived from the precise combination of a conformationally constrained piperidine ring, a stereochemically defined chiral center, and a robust yet selectively cleavable protecting group. As demonstrated, the evolution of its synthesis from classical resolution to highly efficient biocatalytic asymmetric methods underscores the drive for greater efficiency and sustainability in pharmaceutical manufacturing. For researchers and drug development professionals, a thorough understanding of the structure, stereochemistry, and synthetic nuances of this molecule is essential for leveraging its full potential in the design and production of the next generation of therapeutics.

References

- The Role of Protecting Groups in Synthesizing Complex Molecules: A Look at Boc Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- What is the purpose of a boc protecting group in the synthesis of peptides, and how can it be removed? (2024). Proprep.

- The Critical Role of BOC Protecting Groups in Drug Synthesis. (2025). BOC Sciences.

- Boc Protected Compounds. (2023). Hebei Boze Chemical Co., Ltd.

- BOC Protection and Deprotection. (2025). J&K Scientific LLC.

- Preparation method of this compound. (2015). Google Patents (CN105130879A).

- (R)-3-(Boc-Amino)piperidine | 309956-78-3. (2025). ChemicalBook.

- Kadyrov, R. (2021). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. Synthesis.

- (R)-3-(Boc-amino)piperidine 97 | 309956-78-3. (n.d.). Sigma-Aldrich.

- Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. (n.d.). Beilstein Journals.

- (R)-3-(Boc-Amino)piperidine | 309956-78-3. (n.d.). Echemi.

- What is this compound and Why is it Important? (n.d.). BOC Sciences.

- The Role of (R)-3-(Boc-Amino)piperidine in Modern Pharmaceutical Synthesis. (n.d.). BOC Sciences.

- Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications.

- An asymmetric synthesis method for (R)-3-amino piperidine derivatives. (n.d.). SciSpace.

- Synthesis and Application of (R)-3-(Boc-Amino)piperidine. (2022). ChemicalBook.

- Schiffers, I., et al. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Organic Process Research & Development.

- Chiral Synthesis of Aminopiperidines. (2025). Benchchem.

- An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. (2015). Quick Company.

- The Chemistry of (R)-3-(Boc-Amino)piperidine: A Building Block for Innovation. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- (3R)-3-Aminopiperidine, 3-BOC protected. (n.d.). PubChem.

- (R)-3-(Boc-amino)piperidine. (n.d.). Chem-Impex.

- Structure of few bio-active compounds having 3-amino piperidine ring system. (n.d.). ResearchGate.

- (R)-3-(Boc-Amino)piperidine CAS#: 309956-78-3. (n.d.). ChemWhat.

- (R)-3-(Boc-amino)piperidine, 97%. (n.d.). Thermo Fisher Scientific.

Sources

- 1. CN105130879A - Preparation method of this compound - Google Patents [patents.google.com]

- 2. (R)-3-(Boc-Amino)piperidine | 309956-78-3 [chemicalbook.com]

- 3. (R)-3-(Boc-アミノ)ピペリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. nbinno.com [nbinno.com]

- 6. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. (3R)-3-Aminopiperidine, 3-BOC protected | C10H20N2O2 | CID 1514172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (R)-3-(Boc-amino)piperidine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. nbinno.com [nbinno.com]

- 13. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 14. echemi.com [echemi.com]

- 15. chemwhat.com [chemwhat.com]

- 16. jk-sci.com [jk-sci.com]

- 17. Boc Protected Compounds [pt.bzchemicals.com]

- 18. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]

- 22. nbinno.com [nbinno.com]

(R)-3-Boc-aminopiperidine synthesis from D-ornithine

An In-depth Technical Guide to the Enantioselective Synthesis of (R)-3-Boc-aminopiperidine from D-Ornithine

Executive Summary

This compound (CAS: 309956-78-3) is a pivotal chiral building block in modern pharmaceutical development.[1] Its structural significance is most pronounced in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of oral antidiabetic drugs including Linagliptin and Alogliptin, used in the management of type 2 diabetes.[2] The precise stereochemistry of the (R)-enantiomer is indispensable for the pharmacological efficacy and safety of these Active Pharmaceutical Ingredients (APIs).[1] This guide provides a comprehensive, technically-grounded walkthrough of a robust and widely-utilized synthetic route starting from the naturally available and enantiomerically pure amino acid, D-ornithine. The pathway encompasses four primary chemical transformations: esterification, intramolecular cyclization, lactam reduction, and final Boc-protection. This document is intended for researchers, chemists, and drug development professionals, offering not just protocols, but also the underlying mechanistic rationale and critical process parameters essential for successful and reproducible synthesis.

Part 1: The Strategic Importance of this compound

The piperidine ring is a privileged scaffold in medicinal chemistry, and its substituted chiral derivatives are core components of numerous therapeutic agents. This compound serves as a high-value intermediate because it provides a stable, protected form of the chiral 3-aminopiperidine moiety, ready for integration into complex molecular architectures.[2]

-

Chirality and Biological Activity : The therapeutic activity of many drugs is dependent on their three-dimensional structure. The (R)-configuration at the C3 position of the piperidine ring is crucial for the specific binding interactions with the DPP-IV enzyme, ensuring high potency and selectivity.[2]

-

The Role of the Boc Protecting Group : The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis. It renders the exocyclic amine nucleophilicity inert, preventing unwanted side reactions during subsequent synthetic steps. Its stability in a wide range of conditions, coupled with its facile removal under mild acidic conditions, makes it an ideal protecting group for this application.[1]

-

D-Ornithine as a Chiral Pool Starting Material : The synthesis of enantiomerically pure compounds can be approached through asymmetric synthesis, resolution of racemic mixtures, or by starting from a naturally occurring chiral molecule (the "chiral pool"). D-ornithine is an excellent choice from the chiral pool as it is commercially available and possesses the required carbon backbone and stereocenter to be efficiently converted into the target molecule, obviating the need for costly resolution or complex asymmetric steps.[3][4]

Part 2: The Synthetic Pathway: A Four-Step Approach

The conversion of D-ornithine to this compound is a logical and efficient sequence of reactions. The overall strategy involves first preparing the molecule for cyclization, forming the piperidine ring system as a lactam, reducing the lactam to the corresponding amine, and finally, protecting the exocyclic amine to yield the desired intermediate.

Caption: Overall workflow for the synthesis of this compound from D-Ornithine.

Part 3: In-Depth Methodologies & Mechanistic Insights

Each step in the synthesis requires careful control of reaction conditions to ensure high yield and preservation of stereochemical integrity. The following sections provide detailed, self-validating protocols and the scientific rationale behind the experimental choices.

Step 1: Esterification of D-Ornithine

The initial step is the protection of the carboxylic acid as a methyl ester. This is necessary to prevent its participation in unwanted side reactions and to activate the carbonyl group for the subsequent cyclization. The Fischer-Speier esterification is a classic and effective method.

Experimental Protocol:

-

Suspend D-ornithine hydrochloride (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of starting material).[5]

-

Cool the slurry to 0-5 °C in an ice bath.

-

Slowly add acetyl chloride (2.0-2.5 eq) dropwise to the stirred suspension.[6] Causality: Acetyl chloride reacts exothermically with methanol to generate anhydrous HCl in situ, which catalyzes the esterification.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 60-65 °C) for 3-4 hours.[5]

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Reduce the reaction volume by approximately two-thirds using a rotary evaporator.[5]

-

Store the concentrated solution at -20 °C overnight to induce crystallization of the product, (R)-methyl 2,5-diaminopentanoate dihydrochloride.[5]

-

Filter the solid product, wash with a minimal amount of cold methanol, and dry under vacuum.[5]

| Parameter | Condition | Rationale |

| Reagents | D-Ornithine HCl, Methanol, Acetyl Chloride | Readily available and cost-effective. Acetyl chloride provides an anhydrous source of HCl catalyst.[6] |

| Temperature | 0 °C addition, then reflux | Controls the initial exothermic reaction and then provides sufficient energy to drive the equilibrium towards the ester product. |

| Workup | Concentration and cooling | A straightforward, non-chromatographic method for isolating the crystalline product, which is often pure enough for the next step.[5] |

| Typical Yield | 85-95% | High-yielding and reliable transformation. |

Step 2: Base-Mediated Intramolecular Cyclization (Lactam Formation)

With the ester in hand, the next step is to form the six-membered piperidinone ring via an intramolecular aminolysis reaction. A strong base is required to deprotonate the δ-amino group, which then acts as a nucleophile, attacking the ester carbonyl to form the lactam, (R)-3-aminopiperidin-2-one.

Experimental Protocol:

-

Prepare a solution of sodium methoxide (2.0-2.2 eq) in anhydrous methanol.[5] Self-Validation: Ensure the sodium methoxide is fresh and the methanol is anhydrous to prevent hydrolysis of the ester or product.

-

Add the crude methyl ester dihydrochloride from Step 1 to the sodium methoxide solution at room temperature.[5]

-

Heat the mixture to reflux for 4-5 hours. The reaction involves the nucleophilic attack of the deprotonated δ-amine onto the ester carbonyl, followed by the elimination of methanol.[3]

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture and neutralize with ammonium chloride (2.2 eq) to quench the excess base.[5]

-

Filter the resulting sodium chloride precipitate and concentrate the filtrate under reduced pressure to obtain the crude lactam, which can be purified by crystallization or used directly in the next step.[5]

Caption: Mechanism of base-mediated intramolecular cyclization.

Step 3: Reduction of the Lactam

The amide functionality of the lactam is reduced to a secondary amine to form the piperidine ring. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation.

Experimental Protocol:

-

CRITICAL: This reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents. LiAlH₄ reacts violently with water.

-

Suspend LiAlH₄ (approx. 14 kg per 4 kg of lactam, or molar equivalent) in anhydrous tetrahydrofuran (THF) in a suitable reactor and cool to 10 °C.[6]

-

Slowly and carefully add a solution of (R)-3-aminopiperidin-2-one hydrochloride in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature between 10 °C and 45 °C.[6] Causality: Slow addition is crucial to control the highly exothermic reaction.

-

Once the addition is complete, heat the reaction mixture to 45-70 °C and stir until the reaction is complete (monitor by TLC or LC-MS).[6]

-

Cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure generates a granular precipitate of aluminum salts that is easily filtered.

-

Filter the aluminum salts and wash thoroughly with THF.

-

Concentrate the combined filtrates under reduced pressure to yield crude (R)-3-aminopiperidine.

Step 4: N-Boc Protection

The final step is the chemoselective protection of the more nucleophilic primary exocyclic amine in the presence of the secondary endocyclic amine. This is readily achieved using di-tert-butyl dicarbonate.

Experimental Protocol:

-

Dissolve the crude (R)-3-aminopiperidine from Step 3 in a suitable solvent such as dichloromethane (DCM) or a biphasic system with water and a base.

-

Cool the solution to 0 °C.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.1 eq) to the solution.

-

Add a base, such as triethylamine or aqueous sodium hydroxide, to neutralize the acid byproduct and drive the reaction to completion.[5]

-

Allow the reaction to warm to room temperature and stir overnight.[7]

-

Perform an aqueous workup: wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the resulting solid by crystallization or column chromatography to afford pure this compound.[5]

Part 4: Quality Control & Analytical Characterization

Rigorous analytical control is paramount to ensure the identity, purity, and enantiomeric integrity of the final product, especially for pharmaceutical applications.

| Parameter | Method | Expected Result |

| Identity | ¹H NMR, ¹³C NMR, MS | Spectra consistent with the structure of tert-butyl N-[(3R)-piperidin-3-yl]carbamate.[8] |

| Purity | HPLC, GC | >98% (typical specification for pharmaceutical intermediates).[2] |

| Enantiomeric Excess | Chiral HPLC | >99% e.e. |

| Physical Properties | Melting Point | 121.0 to 125.0 °C.[5] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [9] |

| Molecular Weight | 200.28 g/mol | [9] |

Part 5: Conclusion

The synthesis of this compound from D-ornithine represents a classic and effective application of chiral pool synthesis. The four-step sequence is robust, scalable, and provides access to the enantiomerically pure target with high fidelity. While this route involves the use of energetic reagents like LiAlH₄, its reliability and the use of a low-cost chiral starting material make it a valuable and established process in the pharmaceutical industry. Emerging strategies, including biocatalytic and enzymatic routes using transaminases, offer greener alternatives and are areas of active research, but the chemical pathway detailed herein remains a cornerstone of industrial production.[10][11]

Part 6: References

-

Vertex AI Search. (n.d.). What is this compound and Why is it Important? Retrieved January 8, 2026.

-

Pharmaffiliates. (n.d.). The Role of (R)-3-(Boc-Amino)piperidine in Modern Pharmaceutical Synthesis. Retrieved January 8, 2026.

-

Schiffers, I., et al. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Organic Process Research & Development. ACS Publications. Retrieved January 8, 2026, from [Link]

-

ResearchGate. (n.d.). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. Retrieved January 8, 2026.

-

ACS Figshare. (2022). Preparation of Enantiopure 3‑Aminopiperidine and 3‑Aminoazepane Derivatives from Ornithine and Lysine. Retrieved January 8, 2026, from [Link]

-

Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. RSC Publishing. Retrieved January 8, 2026, from [Link]

-

ResearchGate. (n.d.). Preparation of ( R )‐3‐aminopiperidine by resolution with optically active cyclic phosphoric acids. Retrieved January 8, 2026.

-

SciSpace. (n.d.). An asymmetric synthesis method for (R)-3-amino piperidine derivatives. Retrieved January 8, 2026.

-

Google Patents. (n.d.). CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. Retrieved January 8, 2026, from

-

Google Patents. (n.d.). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride. Retrieved January 8, 2026, from

-

PubChem. (n.d.). (3R)-3-Aminopiperidine, 3-BOC protected. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

Google Patents. (n.d.). CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof. Retrieved January 8, 2026, from

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Collection - Preparation of Enantiopure 3âAminopiperidine and 3âAminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin - Organic Process Research & Development - Figshare [acs.figshare.com]

- 5. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

- 6. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 7. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]

- 8. CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof - Google Patents [patents.google.com]

- 9. (3R)-3-Aminopiperidine, 3-BOC protected | C10H20N2O2 | CID 1514172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]

- 11. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]

Chiral Synthesis of 3-Aminopiperidine Derivatives: A Technical Guide for Drug Discovery and Development

Abstract

The 3-aminopiperidine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous approved pharmaceuticals, particularly in the class of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[1][2] The stereochemistry of the amino group at the C3 position is critical for biological activity, making the development of robust and scalable chiral synthetic routes a paramount objective for researchers in drug discovery and process development. This in-depth technical guide provides a comprehensive overview of the principal strategies for the enantioselective synthesis of 3-aminopiperidine derivatives. Moving beyond a simple recitation of methods, this guide delves into the mechanistic rationale behind key synthetic choices, offers detailed, field-proven experimental protocols, and presents comparative data to inform methodology selection. We will explore cutting-edge biocatalytic approaches, including the use of transaminases and multi-enzyme cascades, alongside established and innovative chemical synthesis routes starting from the chiral pool or employing classic rearrangements.

The Strategic Importance of the 3-Aminopiperidine Core

The piperidine ring is the most abundant nitrogen-containing heterocycle in FDA-approved drugs.[2] The introduction of an amino group at the 3-position creates a versatile chiral building block that can engage in critical hydrogen bonding and ionic interactions within enzyme active sites or with receptors.[3] A prime example of its significance is the drug Alogliptin, a potent DPP-4 inhibitor, where the (R)-3-aminopiperidine moiety is essential for its efficacy.[3][4] Consequently, the development of efficient, stereoselective, and scalable synthetic methods is not merely an academic exercise but a critical enabler for the pharmaceutical industry.

This guide is structured to provide researchers with a logical framework for approaching the synthesis of these vital intermediates, balancing novelty, efficiency, and scalability.

Biocatalytic Approaches: Precision and Sustainability

The use of enzymes in chemical synthesis offers unparalleled stereoselectivity under mild, environmentally benign conditions. For the synthesis of chiral 3-aminopiperidines, biocatalysis has emerged as a highly attractive and industrially viable strategy.

Asymmetric Amination with ω-Transaminases (ω-TAs)

The most direct route to chiral 3-aminopiperidines is the asymmetric reductive amination of a prochiral ketone. ω-Transaminases have proven to be exceptionally effective for this transformation, converting N-protected 3-piperidones into the corresponding (R)- or (S)-amines with high enantiomeric excess (ee) and yield.[5]

Causality of the Method: This method's elegance lies in its directness. It avoids the multiple steps of classical resolution or chiral pool synthesis. The enzyme's active site creates a chiral environment that forces the amination to occur on one face of the ketone exclusively, leading to a single enantiomer. The use of an inexpensive amine donor like isopropylamine, which is converted to acetone, drives the reaction equilibrium towards the product.[6] The reaction is typically performed in an aqueous buffer, minimizing the use of organic solvents.[6]

Sources

- 1. research.manchester.ac.uk [research.manchester.ac.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]

- 6. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]

The Art of Selectivity: A Deep Dive into the Boc Protection of 3-Aminopiperidine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butoxycarbonyl (Boc) protection of 3-aminopiperidine is a cornerstone transformation in medicinal chemistry, enabling the synthesis of a multitude of pharmaceutically active compounds.[1][2] This guide provides a comprehensive exploration of the mechanistic intricacies, practical execution, and critical considerations for this pivotal reaction. As a senior application scientist, this document moves beyond a simple recitation of protocols to offer a nuanced understanding of the underlying chemical principles, empowering researchers to optimize conditions, troubleshoot challenges, and strategically apply this methodology in complex synthetic campaigns. We will dissect the reaction mechanism, evaluate the role of reagents and reaction parameters, present detailed experimental protocols, and discuss potential side reactions, all grounded in authoritative literature.

Introduction: The Strategic Importance of N-Boc-3-aminopiperidine

The 3-aminopiperidine scaffold is a privileged motif in modern drug discovery, forming the core of numerous therapeutic agents, including dipeptidyl peptidase-IV (DPP-IV) inhibitors like linagliptin and alogliptin, which are vital in the management of type 2 diabetes.[1] The unprotected 3-aminopiperidine possesses two nucleophilic nitrogen atoms with differing reactivity. For selective functionalization, particularly at the more reactive exocyclic amino group, protection of the endocyclic secondary amine is paramount. The tert-butoxycarbonyl (Boc) group is the protecting group of choice for this purpose due to its robustness under a wide range of synthetic conditions and its facile, clean removal under mild acidic conditions.[3][4][5] The resulting N-Boc-3-aminopiperidine is a versatile building block, offering a gateway to a diverse array of complex molecular architectures.[1]

The Core Mechanism: A Tale of Nucleophilic Attack and Carbonate Decomposition

The Boc protection of an amine is fundamentally a nucleophilic acyl substitution reaction. The reaction proceeds through the attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride).[6][7][8]

The Base-Free Pathway

In the absence of an external base, the reaction can still proceed, albeit often more slowly, particularly with less nucleophilic amines.[6] The key steps are as follows:

-

Nucleophilic Attack: The amino group of 3-aminopiperidine attacks a carbonyl carbon of the Boc anhydride.[6][7]

-

Formation of a Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.[7]

-

Leaving Group Departure: The intermediate collapses, expelling a tert-butyl carbonate anion as a leaving group.[6][7]

-

Proton Transfer and Decomposition: The weakly basic tert-butyl carbonate anion deprotonates the now-protonated amine. The resulting tert-butyl carbonic acid is unstable and decomposes into carbon dioxide (CO₂) gas and tert-butanol.[6]

Caption: Base-free mechanism of Boc protection.

The Base-Mediated Pathway: Enhancing Reactivity

The inclusion of a base is the most common approach for Boc protection, as it significantly accelerates the reaction rate.[8][9] The mechanism is subtly different:

-

Nucleophilic Attack and Intermediate Formation: This step is identical to the base-free pathway.

-

Deprotonation by External Base: An added base, such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or sodium hydroxide, deprotonates the protonated amine intermediate.[10] This is a more efficient deprotonation than relying on the weakly basic tert-butyl carbonate.

-

Leaving Group Decomposition: The tert-butyl carbonate anion decomposes into the tert-butoxide anion and carbon dioxide.[10] The tert-butoxide is a stronger base than the added amine base (e.g., TEA) and will ultimately be protonated to form tert-butanol.[10]

Caption: Base-mediated mechanism of Boc protection.

Experimental Design and Protocol Validation

The choice of reaction conditions is critical for achieving high yields and purity. Here, we dissect the rationale behind common experimental parameters.

Reagent and Solvent Selection

| Parameter | Common Choices | Rationale and Field Insights |

| Boc Source | Di-tert-butyl dicarbonate ((Boc)₂O) | The most common and cost-effective reagent. It is a stable solid that is easy to handle. |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Ethanol, Water | DCM and THF are excellent choices for anhydrous reactions.[8][9] Ethanol and aqueous systems are often used for their environmental benefits and to handle amine salts.[1][3] Alcoholic solvents can accelerate the reaction with weakly nucleophilic amines.[11] |

| Base | Triethylamine (TEA), DIPEA, Sodium Bicarbonate (NaHCO₃), Sodium Hydroxide (NaOH), 4-Dimethylaminopyridine (DMAP) | TEA and DIPEA are common organic bases for anhydrous conditions.[10] NaHCO₃ and NaOH are used in aqueous or biphasic systems.[5][9] DMAP is a highly effective catalyst, but can promote side reactions if used in stoichiometric amounts.[12] |

| Temperature | 0 °C to Room Temperature | The reaction is typically exothermic. Starting at 0 °C allows for better control of the reaction temperature, minimizing potential side reactions. The reaction is often allowed to warm to room temperature to ensure completion.[13] |

A Validated Experimental Protocol

This protocol provides a robust method for the Boc protection of 3-aminopiperidine.

Materials:

-

3-Aminopiperidine dihydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution and Basification: Dissolve 3-aminopiperidine dihydrochloride (1.0 eq) in water. Cool the solution to 0 °C in an ice bath. Add a solution of NaOH (2.2 eq) in water dropwise, ensuring the temperature remains below 10 °C.

-

Addition of Boc Anhydride: To the cooled solution, add a solution of (Boc)₂O (1.05 eq) in DCM.

-

Reaction: Stir the biphasic mixture vigorously at room temperature overnight.

-

Work-up: Separate the organic layer. Extract the aqueous layer with DCM (3 x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-3-aminopiperidine.

-

Purification (if necessary): The crude product can be purified by flash column chromatography on silica gel.

Caption: Experimental workflow for Boc protection.

Navigating Potential Pitfalls: Side Reactions and Troubleshooting

While generally a high-yielding reaction, the Boc protection of amines is not without potential complications.

-

Di-Boc Protection: Over-protection to form the N,N-di-Boc derivative can occur, especially with primary amines and under forcing conditions (e.g., excess (Boc)₂O and a strong base).[3] Careful control of stoichiometry is crucial.

-

Urea Formation: In the presence of a catalytic amount of DMAP, isocyanate intermediates can form, leading to the formation of urea byproducts.[12]

-

Incomplete Reaction: With sterically hindered or electron-deficient amines, the reaction may be sluggish. In such cases, increasing the temperature, using a more potent catalyst like DMAP (in catalytic amounts), or switching to a more polar solvent may be beneficial.[14]

-

Racemization: For chiral amines, racemization is a potential concern, particularly if the chiral center is adjacent to the amino group and subjected to harsh basic conditions.[14] Using milder bases and controlled temperatures can mitigate this risk.

Conclusion: A Versatile Tool in the Synthetic Chemist's Arsenal

The Boc protection of 3-aminopiperidine is a testament to the power of strategic functional group manipulation in organic synthesis. A thorough understanding of the underlying mechanism, the rationale behind experimental choices, and an awareness of potential side reactions are essential for the successful application of this critical transformation. This guide provides the foundational knowledge for researchers to confidently and efficiently synthesize N-Boc-3-aminopiperidine and its derivatives, thereby enabling the discovery and development of novel therapeutics.

References

- BenchChem. (2025). Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers.

- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).

- Open Research@CSIR-NIScPR. (n.d.).

- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base).

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

- Google Patents. (n.d.). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.

- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.

- ChemicalBook. (n.d.). N-BOC-3-Aminopiperidine synthesis.

- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.

- National Institutes of Health. (n.d.).

- Sigma-Aldrich. (n.d.).

- ACS Publications. (n.d.). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry.

- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.

- ResearchGate. (n.d.). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R).

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- J&K Scientific LLC. (2025). BOC Protection and Deprotection.

- Wikipedia. (n.d.).

- WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines.

- (n.d.). What is (R)-3-Boc-Aminopiperidine and Why is it Important?

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. jk-sci.com [jk-sci.com]